

An In-depth Technical Guide to Ethyl Cyano(ethoxymethylene)acetate-13C3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Ethyl

Compound Name: Cyano(ethoxymethylene)acetate-13C3

Cat. No.: B15558193

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of **Ethyl Cyano(ethoxymethylene)acetate-13C3**. This isotopically labeled compound serves as a crucial tool in analytical chemistry, particularly in quantitative analyses where it is used as an internal standard.

Core Properties

Ethyl Cyano(ethoxymethylene)acetate-13C3 is the isotopically labeled form of (Z)-Ethyl 2-cyano-3-ethoxyacrylate.^{[1][2]} The three carbon atoms of the cyano, methylene, and carbonyl groups are replaced with carbon-13 isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification methods.^[1] While specific experimental data for the 13C3-labeled variant is not extensively published, its physical and chemical properties are expected to be nearly identical to its unlabeled counterpart.

Physicochemical Data

The following table summarizes the known physicochemical properties of the unlabeled Ethyl Cyano(ethoxymethylene)acetate (CAS 94-05-3), which are representative of the 13C3-labeled compound.

Property	Value
Molecular Formula	C5 ¹³ C3H11NO3
Molecular Weight	172.156 g/mol
Appearance	White to yellow crystalline mass or crystals
Melting Point	49-51 °C
Boiling Point	190-191 °C at 30 mmHg
Solubility	Soluble in chloroform and methanol. Limited solubility in water (<0.01 g/L at 20 °C).
CAS Number (Unlabeled)	94-05-3

Spectral Data

Below is a summary of the key spectral data for the unlabeled Ethyl (ethoxymethylene)cyanoacetate. The ¹³C NMR spectrum for the labeled compound will show distinct signals for the labeled carbon atoms.

Spectroscopy	Key Peaks/Signals
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.03 (s, 1H), 4.37 (q, 2H), 4.27 (q, 2H), 1.45 (t, 3H), 1.33 (t, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm): 164.2, 162.8, 116.4, 93.9, 69.1, 62.0, 15.2, 14.2
Mass Spectrum (EI)	m/z: 169 (M ⁺), 141, 124, 113, 96, 85, 68, 67

Synthesis and Experimental Protocols

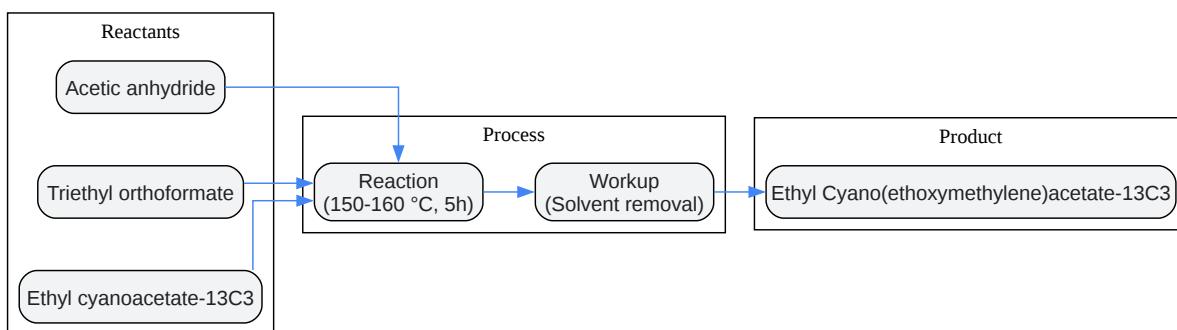
While a specific protocol for the synthesis of **Ethyl Cyano(ethoxymethylene)acetate-¹³C3** is not readily available in the literature, a general synthetic pathway can be inferred from the synthesis of the unlabeled compound. The key would be the use of a ¹³C-labeled ethyl cyanoacetate precursor.

General Synthesis of Ethyl (ethoxymethylene)cyanoacetate

A common method for the synthesis of the unlabeled compound involves the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.

Experimental Protocol: Synthesis of Unlabeled Ethyl (ethoxymethylene)cyanoacetate

Materials:


- Ethyl cyanoacetate
- Triethyl orthoformate
- Acetic anhydride
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine ethyl cyanoacetate (0.2 mol) and triethyl orthoformate (0.2 mol).^[3]
- Add acetic anhydride (80 mL) to the mixture.^[3]
- Heat the reaction mixture to 150-160 °C under reflux for 5 hours.^[3]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent by distillation under reduced pressure using a rotary evaporator.^[3]

- The resulting product is ethyl 2-cyano-3-ethoxyacrylate, which can be further purified if necessary.

To synthesize the ¹³C₃-labeled version, one would start with Ethyl cyanoacetate-¹³C₃.

[Click to download full resolution via product page](#)

Synthetic workflow for **Ethyl Cyano(ethoxymethylene)acetate-13C3**.

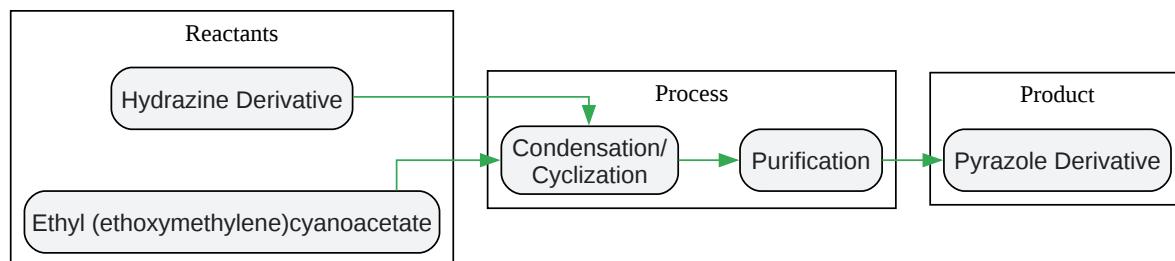
Applications in Research and Drug Development

The primary application of **Ethyl Cyano(ethoxymethylene)acetate-13C3** is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.^[1] Its chemical and physical properties closely mimic the unlabeled analyte, but its different mass allows for accurate quantification by correcting for variations in sample preparation and instrument response.

The unlabeled compound, Ethyl (ethoxymethylene)cyanoacetate, is a versatile building block in organic synthesis, especially for the creation of various heterocyclic compounds that are of interest in medicinal chemistry.^[4]

Synthesis of Pyrazole Derivatives

Ethyl (ethoxymethylene)cyanoacetate is a key reagent in the synthesis of pyrazole derivatives, which are important scaffolds in many pharmaceutical compounds. The reaction typically involves condensation with a hydrazine derivative.


Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

- Ethyl (ethoxymethylene)cyanoacetate
- Hydrazine derivative (e.g., hydrazine hydrate)
- Ethanol
- Round-bottom flask
- Reflux condenser

Procedure:

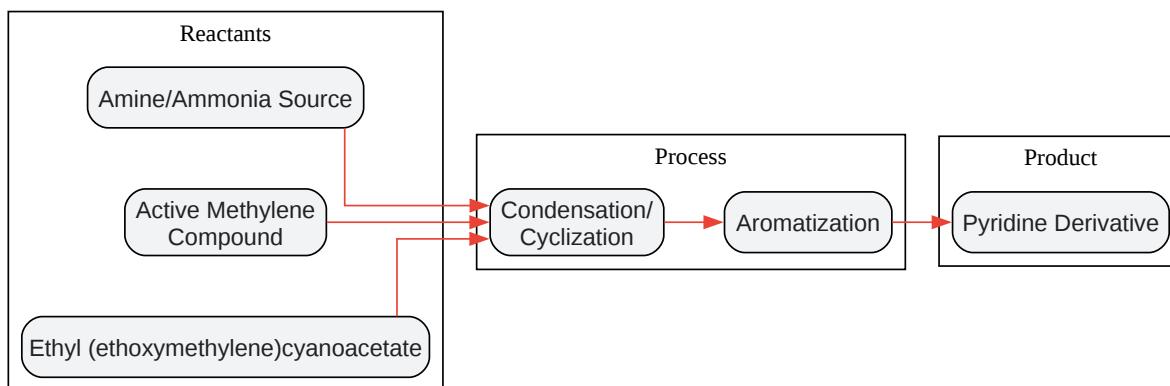
- Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol in a round-bottom flask.
- Add the hydrazine derivative (1.0-1.2 eq) to the stirred solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- The product may precipitate upon cooling and can be collected by filtration.
- Wash the solid product with cold ethanol to remove impurities.
- The crude product can be further purified by recrystallization.

[Click to download full resolution via product page](#)

General workflow for the synthesis of pyrazole derivatives.

Synthesis of Pyridine Derivatives

Substituted pyridines, another important class of heterocycles in drug discovery, can also be synthesized using ethyl (ethoxymethylene)cyanoacetate. This often involves a condensation reaction with a compound containing an active methylene group and an amine or ammonia source.


Experimental Protocol: Synthesis of a Pyridine Derivative

Materials:

- Ethyl (ethoxymethylene)cyanoacetate
- Active methylene compound (e.g., malononitrile)
- Amine or ammonia source (e.g., ammonium acetate)
- Solvent (e.g., ethanol)
- Round-bottom flask
- Reflux condenser

Procedure:

- In a round-bottom flask, combine ethyl (ethoxymethylene)cyanoacetate, the active methylene compound, and the amine/ammonia source in a suitable solvent like ethanol.
- Heat the reaction mixture to reflux.
- Monitor the reaction by TLC until the starting materials are consumed.
- Cool the reaction mixture and isolate the crude product, which may precipitate from the solution.
- Purify the product by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl (ethoxymethylene)cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Naphthyridines. Part III. Preparation of pyrimido[1,2-a]- and imidazo-[1,2-a]-[1,8]naphthyridines from 2-amino-1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Cyano(ethoxymethylene)acetate-13C3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558193#ethyl-cyano-ethoxymethylene-acetate-13c3-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com